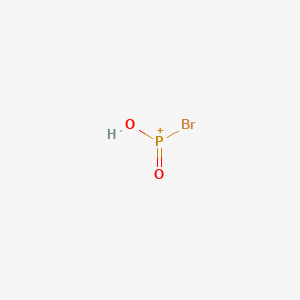
Bromo(hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(hydroxy)oxophosphanium is a chemical compound that contains bromine, hydroxyl, and oxophosphanium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(hydroxy)oxophosphanium typically involves the bromination of phosphonic acid derivatives. One common method is the direct bromination of an α-hydroxy benzylphosphonate using brominating agents such as pyridine hydrobromide perbromide . The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The scalability of the reaction and the availability of raw materials are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxophosphorus compounds.
Reduction: Reduction reactions can convert this compound into other phosphonium derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include various phosphonium salts, oxophosphorus compounds, and substituted phosphonates, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Bromo(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Bromo(hydroxy)oxophosphanium exerts its effects involves its ability to interact with various molecular targets. The bromine and hydroxyl groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify other molecules. The oxophosphanium group can interact with enzymes and other proteins, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenacyl bromide: A versatile intermediate used in the synthesis of heterocyclic compounds.
5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide: Another brominated compound with applications in organic synthesis.
Uniqueness
Bromo(hydroxy)oxophosphanium is unique due to its combination of bromine, hydroxyl, and oxophosphanium groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
25757-29-3 |
|---|---|
Fórmula molecular |
BrHO2P+ |
Peso molecular |
143.88 g/mol |
Nombre IUPAC |
bromo-hydroxy-oxophosphanium |
InChI |
InChI=1S/BrO2P/c1-4(2)3/p+1 |
Clave InChI |
GOTCBRJMXCTKTG-UHFFFAOYSA-O |
SMILES canónico |
O[P+](=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


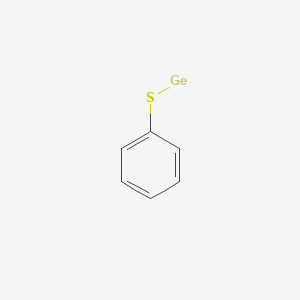
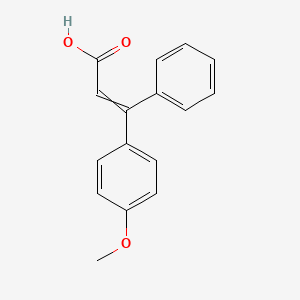
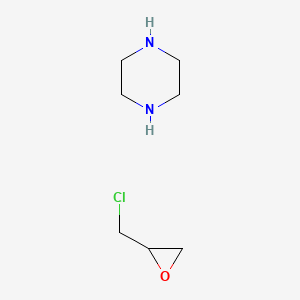
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
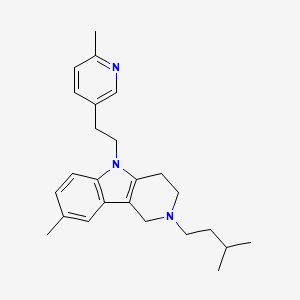

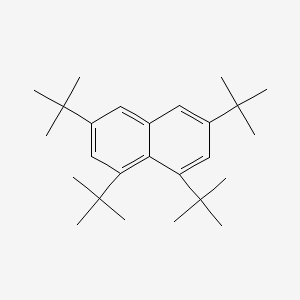
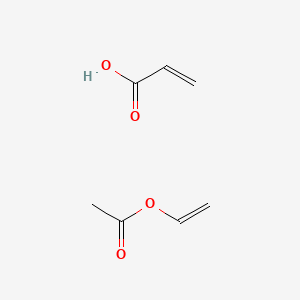
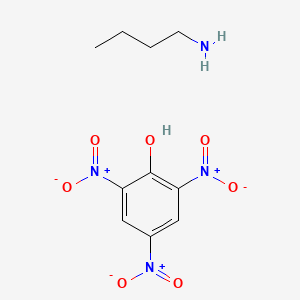
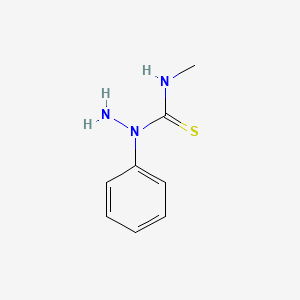
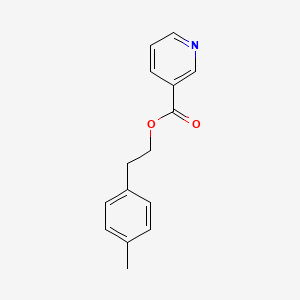
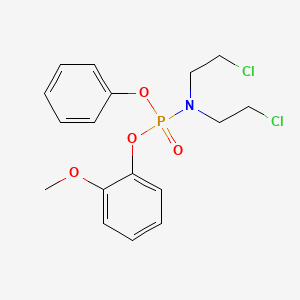
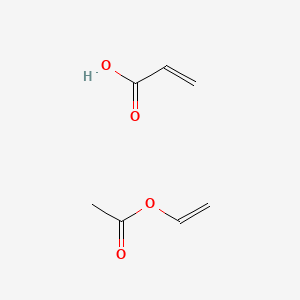
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
